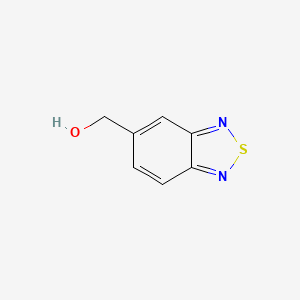
2,1,3-Benzothiadiazol-5-ylmethanol
概要
説明
2,1,3-Benzothiadiazol-5-ylmethanol is a unique chemical compound with the empirical formula C7H6N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 2,1,3-Benzothiadiazol-5-ylmethanol is 166.20 . The SMILES string representation is OCc1ccc2nsnc2c1 .Physical And Chemical Properties Analysis
2,1,3-Benzothiadiazol-5-ylmethanol is a solid at room temperature . It has a melting point of 61-63°C . The compound has a density of 1.466±0.06 g/cm3 .科学的研究の応用
Photoluminescent Compounds and Light Technology Applications
2,1,3-Benzothiadiazole (BTD) derivatives are crucial in the development of photoluminescent compounds used in light technology. Their unique properties make them suitable for inclusion in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and more. These applications are based on BTD's ability to serve as a core for π-extended derivatives, enhancing the performance of molecular organic electronic devices (Neto et al., 2013).
Solid-State Molecular Organization
The molecular organization of 2,1,3-benzothiadiazole derivatives in the solid state is a key factor in their application in thin-film optoelectronic devices. Understanding the preferred patterns of molecular association, facilitated by directional S···N bonding and other characteristic interactions, enables the design of compounds with extended systems of π-conjugation. This knowledge aids in the development of materials with unique properties for optoelectronic applications (Langis-Barsetti et al., 2017).
Coordination Chemistry and Crystal Engineering
Functionalized 2,1,3-benzothiadiazoles have novel applications in metal coordination chemistry and crystal engineering. Their ability to form complexes with metals like ZnCl2 and engage in crystal engineering of organic solids through π-stacking and S···N interactions opens new prospects for the design of materials with desirable optical and electronic properties (Bashirov et al., 2014).
Photosensitized Singlet Oxygen Generation
Water-dispersible conjugated microporous poly-benzothiadiazoles synthesized via thiol-yne chemistry demonstrate enhanced water compatibility. These materials serve as heterogeneous photocatalysts for singlet oxygen generation, showcasing their potential in environmental and chemical applications (Urakami et al., 2013).
Organic Light-Emitting Diodes (OLEDs) and Solar Cells
2,1,3-Benzothiadiazole derivatives are fundamental in the development of electronic materials for OLEDs, organic solar cells, and organic field-effect transistors. Their strong electron-withdrawing nature improves the electronic properties of these materials, contributing to the advancement of efficient, high-performance devices (Zhang et al., 2020).
Safety And Hazards
将来の方向性
Benzothiadiazole and its derivatives, including 2,1,3-Benzothiadiazol-5-ylmethanol, have significant potential in the field of electronic materials . They are used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . The global market size of 2,1,3-benzothiadiazol-5-ylmethanol is expected to grow in the future .
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUBKVSCNJIWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379962 | |
| Record name | 2,1,3-benzothiadiazol-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzothiadiazol-5-ylmethanol | |
CAS RN |
89795-51-7 | |
| Record name | 2,1,3-Benzothiadiazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89795-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-benzothiadiazol-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)
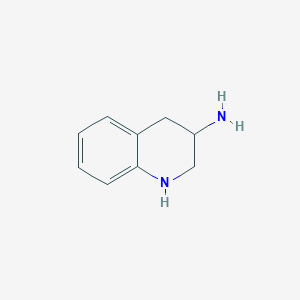
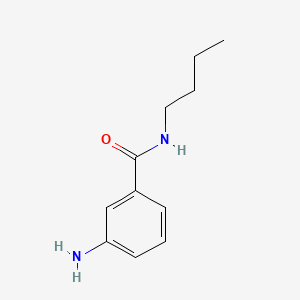
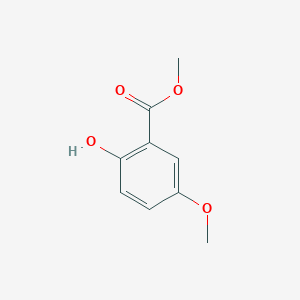
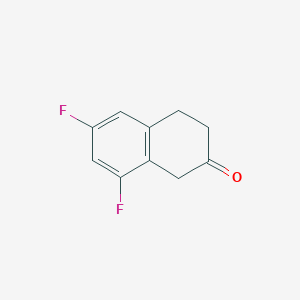
![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)


![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)


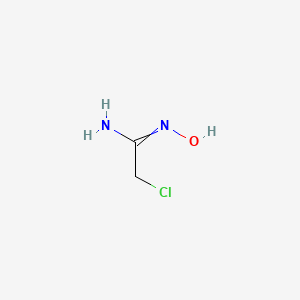
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
